Dioxabenzofos
Description
Properties
IUPAC Name |
2-methoxy-2-sulfanylidene-4H-1,3,2λ5-benzodioxaphosphinine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9O3PS/c1-9-12(13)10-6-7-4-2-3-5-8(7)11-12/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNSASXJZHBGAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP1(=S)OCC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041885 | |
| Record name | Dioxabenzofos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3811-49-2, 90293-10-0, 90293-16-6 | |
| Record name | Salithion | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3811-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dioxabenzofos [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003811492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-Salithion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090293100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-Salithion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090293166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dioxabenzofos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-4H-1,3,2-benzodioxaphosphorin 2-sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.176 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIOXABENZOFOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZWK96BZW6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthesis of Dioxabenzofos involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 2-methoxyphenol with phosphorus pentasulfide to form the desired product. The reaction typically requires controlled temperature and an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Dioxabenzofos undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under the influence of oxidizing agents.
Hydrolysis: In the presence of water, especially under acidic or basic conditions, this compound can hydrolyze to form phenolic and phosphoric acid derivatives.
Substitution: The methoxy group in this compound can be substituted by nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, acids or bases for hydrolysis, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Mechanism of Action
- Chemical Structure : Dioxabenzofos features a benzodioxaphosphinine ring structure, which contributes to its biological activity.
- Mechanism : It acts as a cholinesterase inhibitor , disrupting the normal functioning of the cholinergic nervous system by preventing the breakdown of acetylcholine. This leads to overstimulation of nerve cells, resulting in neurotoxic effects.
Scientific Research Applications
This compound has been employed in various research domains:
Chemistry
- Analytical Reference Standard : It is used as a reference standard in chromatography techniques for detecting residues in food, animal tissues, and plant materials.
- Synthesis Studies : Research into synthetic routes for producing this compound has focused on optimizing conditions for high yield and purity.
Biology
- Neurotoxicity Studies : Investigations into the effects of this compound on insect physiology have provided insights into its neurotoxic mechanisms.
- Ecotoxicology : Studies assess the environmental impact of this compound on non-target organisms and ecosystems, evaluating its persistence and degradation in various environments .
Medicine
- Therapeutic Investigations : Research is ongoing to explore potential therapeutic applications of organophosphates like this compound in treating certain medical conditions linked to cholinergic dysfunctions.
Industry
- Pesticide Use : this compound is widely used in agriculture to control insect populations, demonstrating effectiveness against various pests while raising concerns about its toxicity to non-target species .
Case Study 1: Insecticidal Efficacy
A study evaluated the effectiveness of this compound against common agricultural pests. Results demonstrated a significant reduction in pest populations when applied at recommended dosages. The study highlighted the compound's selective toxicity towards insects compared to mammals due to differences in metabolic pathways.
Case Study 2: Environmental Impact Assessment
An ecotoxicological assessment investigated the long-term effects of this compound on aquatic ecosystems. Findings indicated that while it effectively controls pest populations, it poses risks to aquatic organisms due to bioaccumulation and persistence in water bodies .
Biochemical Analysis
This compound exhibits specific biochemical properties that are critical for its function:
- Biochemical Pathways : As an acetylcholinesterase inhibitor, it alters neurotransmitter dynamics, leading to disrupted signaling pathways in nerve cells.
- Cellular Effects : The compound's inhibition of acetylcholinesterase results in excessive acetylcholine accumulation, causing neurotoxic symptoms such as paralysis and convulsions in insects.
Mechanism of Action
Dioxabenzofos exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission, which ultimately results in paralysis and death of the insect . The molecular target is acetylcholinesterase, and the pathway involves the disruption of normal neurotransmission.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dioxabenzofos is compared to three classes of compounds: organophosphates, triazoles, and neonicotinoids, focusing on structural, functional, and regulatory differences.
Structural and Functional Differences
Table 1: Structural and Functional Comparison
Key Observations :
- Organophosphates (this compound, Dimethylvinphos) share a phosphorus core but differ in substituents. Dimethylvinphos contains three chlorine atoms, enhancing its lipophilicity and environmental persistence compared to this compound .
- Diniconazole (triazole) lacks phosphorus but includes a nitrogen-rich heterocycle, targeting fungal cytochrome P450 enzymes instead of acetylcholinesterase (common in organophosphates) .
- Dinotefuran (neonicotinoid) acts on insect nicotinic acetylcholine receptors, reflecting a divergent mode of action from this compound .
Analytical and Performance Metrics
Table 2: Chromatographic and Recovery Data in Milk Samples
| Compound | Retention Time (min) | Recovery (%) | RSD (%) | LOQ (μg/kg) |
|---|---|---|---|---|
| This compound | 9.19 | 101.7 | 2.7 | 2.0 |
| Diniconazole | 13.05 | 100.7 | 3.3 | 5.0 |
| Dinotefuran | 2.33 | 81.0 | 19.3 | 10.0 |
Key Observations :
- This compound exhibits higher recovery (101.7%) and lower variability (RSD = 2.7%) compared to Dinotefuran (81.0% recovery, RSD = 19.3%), suggesting superior analytical reliability in complex matrices like milk .
- Its lower limit of quantification (LOQ = 2.0 μg/kg ) indicates high sensitivity in residue detection .
Environmental and Regulatory Profiles
Table 3: Regulatory Status and Environmental Impact
Key Observations :
Biological Activity
Dioxabenzofos, also known as Salithion, is an organophosphate insecticide characterized by its ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for the regulation of neurotransmitter levels in the nervous system. This inhibition leads to the accumulation of acetylcholine, resulting in overstimulation of nerve cells. Understanding the biological activity of this compound is essential for evaluating its efficacy and safety in agricultural and ecological contexts.
Target of Action
This compound primarily targets acetylcholinesterase, disrupting normal cholinergic signaling pathways. This action is critical for its effectiveness as an insecticide, as it impairs the nervous system function of various pests.
Mode of Action
The compound acts by binding to the active site of AChE, preventing the breakdown of acetylcholine. This results in prolonged activation of acetylcholine receptors, leading to continuous stimulation of muscles and glands.
Pharmacokinetics
- Absorption : this compound can be absorbed through skin, lungs, and gastrointestinal tract.
- Distribution : Once absorbed, it is distributed throughout the body and tends to accumulate in nerve tissues.
- Metabolism : The liver metabolizes this compound via cytochrome P450 enzymes into less toxic metabolites.
- Excretion : The metabolites are primarily excreted through the kidneys.
Cellular Effects
This compound significantly affects nerve cells by causing excessive accumulation of acetylcholine, which leads to:
- Muscle twitching
- Behavioral changes
- Potentially fatal respiratory failure at high doses
Dosage Effects in Animal Models
Research indicates that the effects of this compound vary with dosage:
- Low doses : Mild symptoms such as muscle twitching.
- High doses : Severe neurotoxic effects leading to mortality.
Biochemical Pathways
This compound is involved in several metabolic pathways related to detoxification. The major metabolic products formed include sulfoxides and sulfones, which are less toxic than the parent compound.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound can affect its biological activity over time. Laboratory studies show that environmental factors such as temperature and humidity can influence its efficacy as an insecticide.
Study 1: Induction of Enzyme Activity
A study on Triatoma infestans , a blood-sucking insect, demonstrated that exposure to this compound led to significant increases in glutathione S-transferase (GST) activity. This suggests a potential adaptive response to detoxify the insecticide, indicating that sublethal doses can induce metabolic resistance mechanisms ( ).
Study 2: Comparative Toxicity Analysis
In a comparative study involving various organophosphates, this compound exhibited varying levels of toxicity across different species. For example, it was found to be more toxic to certain insects compared to mammals, highlighting species-specific vulnerabilities ( ).
Table 1: Biological Activity Summary of this compound
Table 2: Pharmacokinetic Properties
| Property | Description |
|---|---|
| Absorption | Skin, lungs, gastrointestinal |
| Distribution | Accumulates in nerve tissues |
| Metabolism | Liver (cytochrome P450) |
| Excretion | Renal |
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing and characterizing Dioxabenzofos in laboratory settings?
- Methodological Answer : Synthesis typically involves controlled phosphorylation of substituted benzofuran derivatives under inert atmospheres. Purification requires column chromatography (silica gel, hexane/ethyl acetate gradients) followed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) for structural validation . For purity assessment, gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection is recommended, adhering to thresholds ≥98% .
- Key Considerations : Ensure reaction intermediates are stabilized at low temperatures (<0°C) to prevent ring-opening side reactions.
Q. Which analytical techniques are most reliable for quantifying this compound in environmental matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is preferred for trace-level detection in water or soil. Solid-phase extraction (SPE) using C18 cartridges improves recovery rates (>85%) . For non-polar matrices (e.g., adipose tissue), employ accelerated solvent extraction (ASE) paired with GC-MS/MS .
- Validation : Include matrix-matched calibration curves and spike-recovery tests (70–120% acceptable range) to account for matrix effects .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for all synthesis steps due to potential neurotoxic vapor release. Personal protective equipment (PPE) must include nitrile gloves, chemical-resistant aprons, and full-face shields. Emergency protocols should address dermal exposure (immediate rinsing with 10% sodium bicarbonate) and spill containment (activated carbon adsorption) .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in this compound’s degradation pathways across varying pH conditions?
- Methodological Answer : Design pH-controlled batch experiments (pH 3–11) with isotopically labeled this compound (e.g., ¹⁸O or ²H) to track hydrolysis products via LC-HRMS. Compare kinetics using pseudo-first-order models and density functional theory (DFT) calculations to identify transition states .
- Data Contradiction Analysis : Cross-validate results with in silico metabolite prediction tools (e.g., EAWAG-BBD Pathway Prediction System) to reconcile discrepancies in intermediate formation .
Q. What experimental designs are optimal for assessing this compound’s bioaccumulation potential in aquatic ecosystems?
- Methodological Answer : Conduct microcosm studies with model organisms (e.g., Daphnia magna) under OECD Test Guideline 315. Measure bioconcentration factors (BCFs) via stable isotope labeling and whole-body autoradiography. Pair with transcriptomic analysis (RNA-seq) to identify detoxification gene activation .
- Statistical Framework : Use nonlinear mixed-effects models to account for interspecies variability and environmental covariates (e.g., dissolved organic carbon) .
Q. How can researchers address conflicting data on this compound’s endocrine-disruption potency in in vitro vs. in vivo models?
- Methodological Answer : Apply tiered testing:
Tier 1 : High-throughput screening (HTS) with human adrenal (H295R) cells to assess steroidogenesis disruption.
Tier 2 : Zebrafish embryo assays (OECD TG 236) for developmental toxicity.
Tier 3 : Cross-species comparisons using in silico docking (e.g., molecular dynamics simulations with estrogen receptor alpha) .
- Data Reconciliation : Use Bayesian meta-analysis to weight studies by sample size and methodological rigor .
Supplementary Information
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
